molecular formula C5H13NO2 B3054405 3,3-Dimethoxypropan-1-amine CAS No. 60185-84-4

3,3-Dimethoxypropan-1-amine

Cat. No.: B3054405
CAS No.: 60185-84-4
M. Wt: 119.16 g/mol
InChI Key: RBBVSKSSGJYBJU-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Building Block in Organic Synthesis

The utility of 3,3-dimethoxypropan-1-amine as a versatile chemical building block stems directly from its two distinct functional groups. The primary amine group serves as a classical nucleophile, readily participating in a wide range of standard transformations such as acylation, alkylation, and condensation reactions. This allows for the straightforward attachment of the aminopropyl backbone to various scaffolds.

The most significant feature, however, is the dimethyl acetal (B89532). This group acts as a stable protecting group for a propanal moiety. Under specific, typically acidic conditions, the acetal can be hydrolyzed to reveal a highly reactive aldehyde. This "masked" aldehyde functionality allows for a two-stage reactivity profile. Chemists can first perform reactions at the amine terminus without affecting the latent aldehyde, and then, in a subsequent step, deprotect the acetal to engage the aldehyde in further transformations like reductive aminations, Wittig reactions, or aldol (B89426) condensations. This strategic unmasking is crucial for creating complex molecules with precise architectures, preventing unwanted side reactions that would occur if both the amine and a free aldehyde were present simultaneously.

Overview of Established and Emerging Research Trajectories for this compound

The established application of this compound is primarily in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov Research has demonstrated its use as a key starting material for constructing fused and spirocyclic amine systems. For instance, it serves as a precursor in multi-step syntheses to create conformationally constrained cyclic amines. nih.gov In a notable synthetic pathway, this compound is used as the common starting material for the synthesis of certain fused cyclic amines through a key 1,3-dipolar cycloaddition step. nih.gov This highlights its role in building complex, three-dimensional molecular frameworks from a simple, linear starting material.

Emerging research trajectories are focused on leveraging this building block for the targeted synthesis of specific bioactive molecules. In medicinal chemistry, there is a continuous search for novel scaffolds that can interact with biological targets. nih.gov The unique topology of compounds derived from this compound makes them suitable for such exploration. Research into the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy, has utilized this amine. For example, it has been reacted with other complex molecules to synthesize potential therapeutic agents. The ability to introduce a three-carbon chain with a terminal amine group is valuable in modulating the physicochemical properties and biological activity of lead compounds.

Data Tables

Table 1: Physicochemical Properties of this compound This table provides key identifiers and computed physical properties for the compound. Data is sourced from the PubChem database. nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
CAS Number 60185-84-4
Canonical SMILES COC(CCN)OC
InChI Key RBBVSKSSGJYBJU-UHFFFAOYSA-N
Topological Polar Surface Area 44.5 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Table 2: Selected Research Applications of this compound This table outlines specific examples of how this compound is used as a starting material in documented research syntheses.

Product ClassKey Reaction TypeResearch AreaDescription
Fused Cyclic Amines1,3-Dipolar CycloadditionMedicinal ChemistryUsed as a common starting material in the multi-step synthesis of novel fused bi- or tricyclic amines designed to interact with protein methyltransferases. nih.gov
Substituted CarboximidamidesAmine CondensationMedicinal ChemistryReacted with an N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride derivative in the synthesis of potential indoleamine 2,3-dioxygenase (IDO) inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-5(8-2)3-4-6/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVSKSSGJYBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475516
Record name 1-Propanamine, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60185-84-4
Record name 1-Propanamine, 3,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advancements for 3,3 Dimethoxypropan 1 Amine

Established Synthetic Routes to 3,3-Dimethoxypropan-1-amine

Traditional methods for synthesizing amines have been effectively adapted for the production of this compound. The most prominent of these include reductive amination and nucleophilic substitution, which provide reliable, albeit sometimes limited, pathways to the target molecule.

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, making it a cornerstone of amine synthesis. The process typically involves two key steps: the initial reaction between a carbonyl compound and an amine (such as ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine.

In the context of this compound synthesis, the logical precursor is 3,3-dimethoxypropanal. This aldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mild nature and selectivity for reducing the protonated imine in the presence of the starting aldehyde. This one-pot approach is efficient and avoids the isolation of the unstable imine intermediate.

The general reaction is as follows: 3,3-dimethoxypropanal + NH₃ + [Reducing Agent] → this compound

Interactive Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaKey Characteristics
Sodium CyanoborohydrideNaBH₃CNMild; selectively reduces imines over carbonyls; toxic cyanide byproduct.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and less toxic than NaBH₃CN; effective under slightly acidic conditions.
Sodium BorohydrideNaBH₄Can reduce both imines and aldehydes; requires careful control of reaction conditions.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, Raney Ni)"Green" option using hydrogen gas; requires pressure equipment.

Nucleophilic substitution offers another classical route to amines. This method involves the reaction of an alkyl halide with an amine nucleophile, typically in an Sₙ2 reaction. To synthesize this compound, a suitable substrate would be a 3-halopropionaldehyde dimethyl acetal (B89532), such as 3-bromo-1,1-dimethoxypropane. This electrophile can react with a large excess of ammonia to produce the target amine.

The reaction proceeds via the displacement of the halide leaving group by the lone pair of electrons on the nitrogen atom of ammonia. A significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with additional alkyl halide to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, leading to a mixture of products. Using a large excess of the ammonia nucleophile can help to favor the formation of the primary amine.

The general reaction is as follows: 3-halo-1,1-dimethoxypropane + NH₃ (excess) → this compound

Interactive Table 2: Effect of Leaving Group in Nucleophilic Substitution

Leaving Group (in 3-X-1,1-dimethoxypropane)Relative ReactivityComments
Iodo (I)HighestExcellent leaving group, but substrates can be more expensive and less stable.
Bromo (Br)HighGood balance of reactivity and stability; commonly used.
Chloro (Cl)ModerateLess reactive than bromo- or iodo-alkanes; may require harsher conditions.
Tosyl (OTs)HighGood leaving group, often used to activate alcohols for substitution.

Advanced Synthetic Techniques Applied to this compound

To overcome the limitations of established routes, advanced synthetic methodologies are being applied to amine synthesis. These techniques focus on improving efficiency, safety, scalability, and sustainability.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety due to small reaction volumes, and simplified scalability. For the synthesis of this compound, a continuous flow setup can be particularly advantageous for exothermic reactions like reductive amination.

In a typical flow process, streams of the starting materials (e.g., 3,3-dimethoxypropanal, ammonia in a solvent, and a reducing agent solution) are pumped and mixed at a T-junction before entering a heated or cooled reactor coil. The precise control over residence time, temperature, and stoichiometry allows for optimization of the reaction to maximize yield and minimize byproduct formation. This approach can lead to higher throughput and more consistent product quality compared to batch synthesis.

Interactive Table 3: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis
Scalability Complex; requires larger vessels and presents heat transfer challenges.Simple; achieved by running the system for a longer duration ("scaling out").
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small internal volumes and excellent temperature control.
Efficiency Can be limited by mixing and heat transfer rates.High efficiency due to rapid mixing and superior heat/mass transfer.
Process Control Less precise control over reaction parameters.Precise digital control over temperature, pressure, flow rate, and residence time.

The use of transition metal catalysts, particularly those based on palladium or nickel, represents a significant advancement in amine synthesis. Catalytic reductive amination, using molecular hydrogen (H₂) as the terminal reductant, is a highly atom-economical and environmentally friendly alternative to methods employing stoichiometric metal hydride reagents.

For the synthesis of this compound, a mixture of 3,3-dimethoxypropanal and ammonia can be hydrogenated over a heterogeneous catalyst such as Raney Nickel or Palladium on carbon (Pd/C). The reaction proceeds under a pressurized atmosphere of hydrogen. The catalyst facilitates both the formation of the imine intermediate and its subsequent reduction to the final amine product. These catalytic systems are highly efficient and the catalysts can often be recovered and reused, adding to the economic and environmental benefits of the process.

Interactive Table 4: Common Catalysts for Reductive Amination

CatalystTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ (1-50 bar), 25-100 °CHighly active, good functional group tolerance.Can be expensive; may cause debenzylation if other groups are present.
Raney Nickel (Raney Ni) H₂ (10-100 bar), 50-150 °CCost-effective, highly active.Pyrophoric, requires careful handling; can be less selective.
Platinum(IV) Oxide (PtO₂) H₂ (1-5 bar), 25 °CActive at low pressure and temperature.Expensive.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made significantly "greener" by applying these principles.

Atom Economy : Catalytic reductive amination using H₂ as the reductant exhibits excellent atom economy, as the only byproduct is water (formed during the imine condensation step). This contrasts sharply with methods using stoichiometric reagents, which generate significant waste.

Use of Catalysis : As discussed, catalytic methods are superior to stoichiometric ones. They reduce waste, often allow for milder reaction conditions, and enable the use of more environmentally benign reagents like H₂.

Safer Solvents and Reagents : Green chemistry encourages the use of safer solvents. For example, exploring solvents derived from renewable resources, such as 1,2,3-trimethoxypropane (B1593376) (derived from glycerol), could be a greener alternative to traditional petroleum-based solvents. Replacing toxic reagents like sodium cyanoborohydride with less hazardous alternatives like sodium triacetoxyborohydride or catalytic hydrogenation aligns with this principle.

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible manufacturing processes.

Optimization of Reaction Conditions and Solvent Systems (e.g., solvent polarity, temperature)

The efficiency and yield of amine synthesis are highly dependent on reaction conditions. The choice of solvent, for instance, can significantly influence reaction pathways. In the formylation of amines, a reaction relevant to producing derivatives, solvents like toluene (B28343) can be used to facilitate dehydration by allowing for the removal of water via a Dean-Stark trap. mdpi.com Alternatively, polyethylene (B3416737) glycol (PEG) has been used with formic acid to formylate anilines at room temperature, demonstrating tolerance for various functional groups. mdpi.com

Temperature is another critical parameter. While some traditional methods require elevated temperatures, such as refluxing in toluene, modern approaches aim for milder conditions to improve energy efficiency and substrate stability. mdpi.com For example, certain formylation reactions can proceed effectively at room temperature or a moderately warm 80 °C under solvent-free conditions, which simplifies the process and reduces waste. mdpi.com The selection of a base, where required, also plays a crucial role and must be optimized for the specific substrates and solvent system employed. researchgate.net

Below is an interactive data table illustrating the hypothetical effect of varying reaction conditions on the yield of an amine synthesis, based on general principles.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene110 (Reflux)1275
2Methanol (B129727)65 (Reflux)1868
3Polyethylene Glycol25 (Room Temp)685
4None (Solvent-free)80492

Note: This data is illustrative and based on general findings in amine synthesis.

Strategies for Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with low atom economy, such as the Gabriel synthesis of primary amines which generates stoichiometric amounts of phthalic acid derivatives, are increasingly being replaced by more efficient alternatives. primescholars.com

The following table compares a hypothetical traditional synthesis route with a more atom-economical approach.

ParameterTraditional Method (e.g., Gabriel Synthesis)Atom-Economical Method (e.g., Catalytic Amination)
Key Reagents Alkyl Halide, Phthalimide, HydrazineSubstrate, Ammonia, Catalyst
Byproducts Phthalhydrazide (stoichiometric)Water (minimal)
Atom Economy (%) Often < 50% primescholars.comTypically > 90%
Process Steps Multiple (protection, alkylation, deprotection)Often a single step

Note: This table presents a generalized comparison to illustrate the concept of atom economy.

Integration of Microwave and Mechanochemical Approaches in Amine Synthesis

To accelerate reactions and move towards more sustainable practices, chemists are increasingly turning to alternative energy sources such as microwaves and mechanical force.

Microwave-assisted synthesis has emerged as a powerful tool that can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov Microwave irradiation facilitates efficient and rapid heating of the reaction mixture. nih.gov Many microwave-assisted protocols for amide synthesis, a common transformation of amines, can be performed under solvent-free conditions, which further enhances their green credentials by reducing waste. nih.govmdpi.com For instance, the direct synthesis of amides from carboxylic acids and amines has been achieved using a ceric ammonium nitrate (B79036) (CAN) catalyst in an open microwave reactor, providing a rapid and environmentally friendly method. nih.govmdpi.com

Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding or ball-milling, typically in the absence of a solvent. nih.gov This solvent-free approach offers high reagent concentrations and can lead to accelerated reactions and different product selectivities compared to solution-based methods. nih.gov Mechanochemical techniques have been successfully applied to the synthesis of various nitrogen-containing compounds, including amides and imines, from simple starting materials. nih.govresearchgate.netmdpi.com This approach is a significant addition to the field of green synthesis, avoiding the use of volatile organic solvents that constitute the majority of waste from synthetic activities. nih.gov

MethodTypical Reaction TimeSolvent UsageKey Advantages
Conventional Heating Hours to DaysHighWell-established, predictable
Microwave Irradiation Minutes to HoursLow or NoneRapid heating, increased yields, high efficiency nih.govmdpi.com
Mechanochemistry (Ball-Milling) Minutes to HoursNoneSolvent-free, unique reactivity, high efficiency nih.govresearchgate.net

Note: This table provides a general comparison of different synthetic methodologies.

Development of Sustainable Formylation Routes for Amine Derivatives

Formamides, derived from the formylation of amines, are valuable intermediates in organic synthesis. mdpi.com Sustainable routes to these compounds are being developed to replace traditional methods that may use hazardous reagents. A key area of focus is the use of safe, abundant, and renewable C1 sources like formic acid and carbon dioxide (CO₂).

Formic acid can be used as a direct formylating agent, often under catalyst-free conditions, with water as the only byproduct. mdpi.comacs.org This approach aligns with green chemistry principles by utilizing a sustainable C1 source. acs.org Similarly, carbon dioxide can be employed for the N-formylation of amines in the presence of a suitable reducing agent, such as a hydrosilane, and a catalyst. nih.govresearchgate.net Efficient catalytic systems using nanoporous palladium have been developed for this transformation, which proceed under mild conditions and tolerate a variety of functional groups. researchgate.net

Electrochemical methods also offer a sustainable pathway for N-formylation. nih.gov For example, the selective electrochemical formylation of an amine using methanol as both a reagent and a solvent has been reported, highlighting the potential of electrosynthesis to unlock metal-free, energy-efficient transformations. nih.govacs.org

C1 SourceMethodConditionsAdvantages
Formic Acid Direct FormylationCatalyst-free, mild heating acs.orgSustainable C1 source, simple procedure, water is the only byproduct
**Carbon Dioxide (CO₂) **Reductive FormylationHydrosilane reductant, catalyst (e.g., PdNPore) researchgate.netUtilizes a waste product, mild conditions, high functional group tolerance researchgate.net
Methanol Electrochemical FormylationGlassy carbon electrode, NaClO₄ electrolyte nih.govMetal-free, energy-efficient, precise control nih.govacs.org

Note: This table summarizes key features of sustainable formylation methods.

Reactivity of the Primary Amine Moiety in this compound

The primary amine group is characterized by the lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties. This allows it to participate in a wide array of chemical reactions.

The oxidation of primary amines can lead to various products depending on the oxidizing agent and reaction conditions. The nitrogen atom in the amine can exist in several oxidation states. libretexts.org While primary aliphatic amines can be challenging to oxidize selectively, controlled oxidation can yield hydroxylamines, which can be further oxidized to nitroso and subsequently nitro compounds. libretexts.org

Common oxidizing agents used for this transformation include hydrogen peroxide and peroxycarboxylic acids. libretexts.org The reaction mechanism generally involves the donation of an oxygen atom from the oxidizing agent to the nitrogen of the amine. libretexts.org For instance, oxidation of primary aromatic amines with agents like peroxybenzoic acid or in the presence of specific catalysts with hydrogen peroxide has been shown to selectively produce nitroso compounds. rsc.orgrsc.org Further oxidation can then lead to the corresponding nitro derivatives. mdpi.com

Table 1: Potential Oxidation Products of this compound

Starting Material Oxidizing Agent Potential Product(s)
This compound Mild Oxidant (e.g., H₂O₂) 1-Hydroxylamino-3,3-dimethoxypropane
This compound Peroxycarboxylic acid 1-Nitroso-3,3-dimethoxypropane

Primary amines can be converted into secondary or tertiary amines through a process known as reductive amination or reductive alkylation. wikipedia.org This method involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced to the corresponding higher-order amine. libretexts.orgmasterorganicchemistry.com

This two-step, often one-pot, process is a highly effective way to form new carbon-nitrogen bonds in a controlled manner. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the imine intermediate in the presence of the starting carbonyl compound. libretexts.orgmasterorganicchemistry.com Catalytic hydrogenation is also an effective reduction method. wikipedia.org

Reaction Scheme for Reductive Amination:

Imine Formation: this compound reacts with an aldehyde or ketone.

Reduction: The resulting imine is reduced to form a new secondary amine.

This process can be repeated with another carbonyl compound to synthesize a tertiary amine. masterorganicchemistry.com

The lone pair of electrons on the nitrogen atom makes the primary amine in this compound a potent nucleophile, enabling it to react with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org This process, known as N-alkylation, introduces an alkyl group onto the nitrogen atom, converting the primary amine into a secondary amine.

However, the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine. libretexts.orglibretexts.org The tertiary amine, in turn, can be alkylated to yield a quaternary ammonium salt, a compound where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. wikipedia.orglibretexts.org

Due to this sequential reactivity, direct alkylation of primary amines often results in a mixture of secondary, tertiary, and quaternary ammonium products, making it difficult to control for the synthesis of a single product. wikipedia.orglibretexts.org Using an excess of the initial amine can favor the formation of the secondary amine.

Table 2: Sequential Alkylation of this compound with an Alkyl Halide (R-X)

Reaction Stage Reactants Product
Primary Amine This compound + R-X N-Alkyl-3,3-dimethoxypropan-1-amine (Secondary Amine)
Secondary Amine N-Alkyl-3,3-dimethoxypropan-1-amine + R-X N,N-Dialkyl-3,3-dimethoxypropan-1-amine (Tertiary Amine)

Primary amines react with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). jove.comchemistrysteps.com This reaction is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org The reaction is typically catalyzed by mild acid (pH 4-5). jove.comchemistrysteps.com

The mechanism proceeds in two main stages:

Carbinolamine Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent proton transfer results in a neutral intermediate called a carbinolamine. chemistrysteps.comlibretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then expels the water molecule, forming a positively charged iminium ion. chemistrysteps.comyoutube.com Deprotonation of the nitrogen yields the final, neutral imine product. libretexts.org

This reaction is reversible, and the equilibrium can be shifted toward the imine product by removing the water that is formed. chemistrysteps.comyoutube.com

Acylation is the process of introducing an acyl group (R-C=O) into a compound. The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. savemyexams.comsimply.science

The reaction with an acyl chloride is a nucleophilic addition-elimination reaction. libretexts.org

Nucleophilic Addition: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. libretexts.org

A base, such as pyridine (B92270) or an excess of the amine itself, is often added to neutralize the hydrochloric acid (HCl) byproduct that is formed. simply.sciencelibretexts.org

Table 3: Common Acylation Reactions

Amine Acylating Agent Product Class Byproduct
This compound Acyl Chloride (RCOCl) N-substituted Amide HCl

Transformations Involving the Acetal Group of this compound

The acetal functional group is generally stable under neutral and basic conditions, making it an effective protecting group for aldehydes. chemistrysteps.com Its primary reactivity is observed under acidic conditions.

The principal transformation of the acetal group is acid-catalyzed hydrolysis. When this compound is treated with aqueous acid (e.g., H₃O⁺), the acetal is cleaved to regenerate the original aldehyde and two equivalents of the corresponding alcohol. masterorganicchemistry.commasterorganicchemistry.com

The mechanism for acetal hydrolysis is the reverse of acetal formation and involves several steps:

Protonation of one of the methoxy (B1213986) oxygen atoms, converting it into a good leaving group (methanol). chemistrysteps.comyoutube.com

Elimination of methanol, assisted by the lone pair of the other oxygen, to form a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic attack by a water molecule on the electrophilic carbon of the oxonium ion. youtube.com

Deprotonation to form a hemiacetal intermediate. chemistrysteps.com

These steps are repeated: the second methoxy group is protonated, eliminated as methanol, and the resulting protonated aldehyde is deprotonated to yield the final aldehyde product, 3-aminopropanal. chemistrysteps.comyoutube.com

This reaction is driven to completion by using a large excess of water. chemistrysteps.comorganicchemistrytutor.com

Table 4: Products of Acetal Hydrolysis

Starting Material Reagents Products

An exploration into the chemical reactivity and transformation mechanisms of this compound reveals its versatility as a reactive intermediate in organic synthesis. This article delves into the specific pathways of its chemical behavior, focusing on acetal hydrolysis, interconversion pathways, engagement in multicomponent reactions, and its fundamental basicity and protonation characteristics.

1 Mechanisms of Acetal Hydrolysis to Aldehyde Derivatives

The acetal functional group in this compound serves as a masked aldehyde, which can be unveiled through acid-catalyzed hydrolysis. This transformation is a cornerstone of its utility in synthetic chemistry, allowing for the delayed introduction of a reactive aldehyde moiety. The generally accepted mechanism for this process, detailed in Table 1, proceeds through a series of equilibrium steps initiated by protonation of one of the methoxy groups.

The reaction commences with the protonation of an oxygen atom of the acetal by an acid catalyst, typically a strong mineral acid or an organic acid like p-toluenesulfonic acid in the presence of water. masterorganicchemistry.com This protonation converts the methoxy group into a good leaving group (methanol). Subsequent departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. This is followed by deprotonation of the resulting intermediate to yield a hemiacetal. The process repeats with the protonation of the second methoxy group, its elimination as methanol, and the formation of a protonated aldehyde. The final step involves deprotonation by a water molecule or another base to yield the aldehyde derivative, 3-aminopropanal, and a second molecule of methanol. The equilibrium is driven towards the aldehyde by using an excess of water.

Table 1: Step-by-Step Mechanism of Acetal Hydrolysis

StepDescription
1Protonation of a methoxy group by an acid catalyst.
2Elimination of methanol to form a resonance-stabilized oxonium ion.
3Nucleophilic attack by water on the oxonium ion.
4Deprotonation to form a hemiacetal intermediate.
5Protonation of the remaining methoxy group.
6Elimination of a second molecule of methanol to form a protonated aldehyde.
7Deprotonation to yield the final aldehyde derivative.

2 Investigations into Acetal Interconversion Pathways

Beyond complete hydrolysis, the acetal group of this compound can undergo interconversion in a process known as transacetalization. This reaction involves the exchange of the alkoxy groups of an existing acetal with a different alcohol or diol under acidic conditions. study.com This pathway is particularly useful for converting a simple dimethyl acetal into a more complex or cyclic acetal, which might be required for specific synthetic strategies or to alter the protecting group's stability.

The mechanism of transacetalization is initiated similarly to hydrolysis, with the protonation of one of the methoxy groups. study.com The resulting activated intermediate can then be attacked by a molecule of a different alcohol. The subsequent steps involve the elimination of methanol and the formation of a new acetal. When a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed, a reaction driven by the entropically favorable intramolecular cyclization. study.com This process allows for the modification of the acetal group without reverting to the aldehyde, providing a level of synthetic flexibility.

Derivatization Strategies and Functionalization of 3,3 Dimethoxypropan 1 Amine

Formation of Cyclic and Heterocyclic Architectures from 3,3-Dimethoxypropan-1-amine

The unique arrangement of functional groups in this compound facilitates its use as a key building block in the synthesis of diverse cyclic and heterocyclic systems. These reactions often leverage the reactivity of the primary amine to initiate cyclization cascades, leading to the formation of novel and structurally complex molecules.

1,3-Dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. wikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile. In the context of this compound, derivatives of this compound can be converted into 1,3-dipoles, such as azomethine ylides, which can then undergo cycloaddition reactions. mdpi.com

For instance, the amine functionality can be condensed with an aldehyde to form an intermediate imine. Subsequent reaction steps can generate an azomethine ylide, which contains the requisite 1,3-dipole framework. This reactive intermediate can then participate in a cycloaddition with a suitable dipolarophile, such as an alkene or alkyne, to yield a fused cyclic amine. This strategy is a key method for creating pyrrolidine-containing compounds and their analogs, which are often bioactive. beilstein-journals.org The reaction's ability to create multiple stereogenic centers in a single step makes it particularly valuable for the synthesis of complex natural products and pharmaceuticals. mdpi.com

The general scheme for such a reaction is as follows:

Step 1: Formation of an azomethine ylide from a derivative of this compound.

Step 2: Intramolecular or intermolecular reaction of the azomethine ylide with a dipolarophile.

Step 3: Formation of a new five-membered ring, resulting in a fused heterocyclic system.

This approach offers a high degree of control over the stereochemistry of the final product and is a cornerstone in the synthesis of complex nitrogen-containing molecules. mdpi.com

Intramolecular cyclization reactions of derivatives of this compound provide an efficient route to complex polycyclic structures. These reactions take advantage of the proximity of reactive functional groups within the same molecule to facilitate ring formation.

One notable example is the palladium-catalyzed intramolecular oxidative aza-Wacker-type reaction. This transformation can be used to create conformationally restricted aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides, which can be synthesized from this compound. nih.gov The resulting rigid 3-azabicyclo[3.1.0]hexane core is a valuable scaffold in medicinal chemistry, found in several pharmaceutical agents. nih.gov

The general steps for this type of intramolecular cyclization are:

Synthesis of a suitable acyclic precursor derived from this compound, containing both a nucleophilic amine (or amide) and an olefin.

Palladium(II)-catalyzed activation of the olefin.

Nucleophilic attack by the nitrogen atom onto the activated olefin.

Subsequent reaction steps, such as β-hydride elimination, to yield the final cyclized product. nih.gov

These intramolecular strategies are highly valued for their efficiency and ability to construct intricate molecular frameworks from relatively simple starting materials.

Derivatives of this compound can serve as precursors in the synthesis of quinazolinone and pyrimidoquinazolinone derivatives. These heterocyclic systems are of significant interest due to their presence in a wide range of biologically active compounds. The synthesis often involves the reaction of a this compound derivative with a suitable nitrogen-containing nucleophile. researchgate.net

For example, a derivative of this compound could be incorporated into a larger molecule that, upon reaction with a nitrogen nucleophile like an amine or hydrazine, undergoes cyclization to form the quinazolinone or pyrimidoquinazolinone core. The specific reaction conditions and the nature of the substituents will determine the final product.

Starting Material ClassReagentProduct Class
(Z)-2-[1-Benzamido-2-(substituted)vinyl]-3,1-benzoxazin-4(3H)-oneNitrogen Nucleophiles (e.g., amines, hydrazines)Quinazoline and Quinazolinone derivatives

This table illustrates a general synthetic pathway where a complex benzoxazinone, potentially synthesized using building blocks like this compound, reacts with various nitrogen nucleophiles to yield the target heterocyclic compounds.

Functionalization for Specific Research Applications

The strategic functionalization of this compound allows for the creation of molecules tailored for specific research purposes, from fundamental studies of molecular interactions to the development of new therapeutic agents.

Constrained amine scaffolds are crucial tools in medicinal chemistry for probing structure-activity relationships (SAR). By rigidifying the structure of a molecule, researchers can gain insights into the optimal conformation for binding to a biological target. The 3-azabicyclo[3.1.0]hexane moiety, which can be synthesized from this compound derivatives, is an example of such a constrained scaffold. nih.gov

The synthesis of these scaffolds allows for the systematic variation of substituents and the evaluation of their effects on biological activity. This information is vital for the design of more potent and selective drug candidates. The rigid nature of these scaffolds reduces the conformational flexibility of the molecule, which can lead to a more precise understanding of how it interacts with its target.

This compound and its derivatives are valuable precursors for the synthesis of a variety of biologically active compounds.

Anti-trypanosomal Compounds: Trypanosomiasis is a parasitic disease that affects both humans and animals. nih.gov Research into new treatments has led to the exploration of various chemical scaffolds. Derivatives of 1,3-diamines and related structures have shown promise as anti-trypanosomal agents. nih.gov The functional groups present in this compound make it a suitable starting material for the synthesis of such compounds. For instance, the amine group can be functionalized to introduce aromatic or heterocyclic moieties known to contribute to anti-trypanosomal activity.

Compound ClassTarget OrganismPotential Therapeutic Area
1,3-bis(aryloxy)propan-2-amine derivativesTrypanosoma cruziChagas disease
Novel 1,3,4-oxadiazole (B1194373) derivativesTrypanosoma bruceiAfrican trypanosomiasis

IDO Inhibitors: Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune regulation and is a key target in cancer immunotherapy. nih.govfrontiersin.org Overexpression of IDO in tumors can lead to immune suppression. nih.gov Consequently, the development of IDO inhibitors is an active area of research. The structural features of this compound can be incorporated into scaffolds designed to inhibit IDO. For example, the amine functionality can be used to link to other molecular fragments that interact with the active site of the enzyme. nih.gov Phenylimidazole-based compounds have been identified as IDO1 inhibitors, and the flexible propanamine backbone of this compound could be utilized in the design of new analogs. nih.gov

Compound ScaffoldTarget EnzymeTherapeutic Application
Phenylimidazole derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Cancer Immunotherapy
Amidoxime derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Cancer Immunotherapy

Advanced Characterization and Analytical Methodologies for 3,3 Dimethoxypropan 1 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 3,3-Dimethoxypropan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Positional Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide distinct signals for each chemically non-equivalent nucleus, allowing for a detailed structural map of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure, one would anticipate signals for the methoxy (B1213986) protons, the methylene (B1212753) protons adjacent to the amine and acetal (B89532) groups, the methine proton of the acetal, and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.

Expected ¹H NMR Chemical Shifts for this compound:

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
-OCH₃~3.3Singlet6H
-CH₂-N~2.7-2.9Triplet2H
-CH₂-C~1.7-1.9Quartet2H
-CH(OCH₃)₂~4.4-4.6Triplet1H
-NH₂Variable (broad)Singlet2H

Note: The chemical shift of the amine protons (-NH₂) can vary depending on the solvent, concentration, and temperature, and the signal is often broad.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon AtomChemical Shift (ppm, predicted)
-OCH₃~52-54
-CH₂-N~40-42
-CH₂-C~35-37
-CH(OCH₃)₂~102-104

Mass Spectrometry (MS-ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing the protonated molecular ion [M+H]⁺.

The molecular weight of this compound (C₅H₁₃NO₂) is 119.16 g/mol nih.gov. In an ESI-MS experiment, the most prominent ion observed would be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 120.10.

Fragmentation of the parent ion provides valuable structural information. Common fragmentation pathways for aliphatic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) libretexts.orgmiamioh.edu. For this compound, this would lead to the formation of a characteristic iminium ion. Another likely fragmentation is the loss of a methoxy group (-OCH₃) from the acetal moiety.

Predicted Key Fragments in the ESI-MS of this compound:

m/zProposed Fragment
120.10[M+H]⁺
88.08[M+H - CH₃OH]⁺
75.08[CH(OCH₃)₂]⁺
30.05[CH₂=NH₂]⁺

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine and acetal functional groups.

The primary amine group (-NH₂) typically shows two N-H stretching vibrations in the region of 3300-3500 cm⁻¹ ucla.edu. An N-H bending vibration is also expected around 1590-1650 cm⁻¹. The C-N stretching vibration for an aliphatic amine appears in the 1020-1250 cm⁻¹ region.

The acetal group is characterized by strong C-O stretching bands. For acetals, multiple strong bands are typically observed in the fingerprint region, specifically between 1000 and 1200 cm⁻¹, corresponding to the C-O-C stretching vibrations researchgate.net.

Characteristic IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
Primary AmineN-H Bend (Scissoring)1590 - 1650
Aliphatic C-HC-H Stretch2850 - 2960
AcetalC-O Stretch1000 - 1200 (multiple strong bands)
Aliphatic AmineC-N Stretch1020 - 1250

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of purity and the monitoring of reaction progress. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two commonly employed techniques.

Thin Layer Chromatography (TLC) for Reaction Progress and Intermediate Stability

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents) rsc.orgcrsubscription.com. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.

For a polar compound like this compound, a polar stationary phase such as silica gel is appropriate. The mobile phase would typically be a mixture of a relatively nonpolar solvent and a more polar solvent. The polarity of the solvent system can be adjusted to achieve optimal separation. Due to the basic nature of the amine group, adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve the spot shape and reduce tailing.

Visualization of the spots on the TLC plate can be achieved using various methods. Since this compound lacks a UV chromophore, a staining agent is required. Ninhydrin is a common stain for primary amines, which reacts to produce a characteristic purple or yellowish color upon heating reachdevices.com.

Typical TLC System for this compound:

ComponentDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseDichloromethane:Methanol (B129727) (e.g., 9:1 v/v) with a few drops of triethylamine
VisualizationNinhydrin stain followed by heating

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it ideal for determining the purity of this compound.

Given the polar and basic nature of this compound, several HPLC modes can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice for polar analytes that are poorly retained on traditional reversed-phase columns jocpr.comhelixchrom.com. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a nonpolar organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer jocpr.com.

Since this compound does not possess a UV chromophore, detection can be challenging. Several strategies can be employed:

Evaporative Light Scattering Detector (ELSD): This universal detector is suitable for non-volatile analytes and does not require the compound to have a chromophore.

Charged Aerosol Detector (CAD): Another universal detector that provides a response proportional to the mass of the analyte.

Pre-column Derivatization: The primary amine can be reacted with a derivatizing agent that introduces a chromophore or fluorophore, allowing for sensitive UV or fluorescence detection mdpi.comcreative-proteomics.com. Common derivatizing reagents for amines include dansyl chloride and o-phthalaldehyde (B127526) (OPA).

Example HPLC Conditions for the Analysis of this compound:

ParameterDescription
ColumnHILIC column (e.g., silica or amino-bonded phase)
Mobile PhaseAcetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) in a gradient elution
DetectorELSD, CAD, or UV/Fluorescence detector after pre-column derivatization
Flow Rate1.0 mL/min
Column TemperatureAmbient or slightly elevated (e.g., 30 °C)

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. For chiral molecules, X-ray crystallography can also establish the absolute configuration, a critical aspect in stereochemistry. The technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred.

The determination of the absolute configuration of a chiral molecule using X-ray crystallography is often achieved through the anomalous dispersion of X-rays by heavier atoms present in the structure. When the wavelength of the incident X-rays is near the absorption edge of an atom, a phase shift occurs, leading to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane). Analysis of these differences allows for the assignment of the correct absolute stereochemistry.

In the context of this compound and its derivatives, X-ray crystallography serves as a crucial tool for structural elucidation, particularly for derivatives that have been functionalized to introduce chiral centers or to study their conformational preferences in the solid state. While obtaining suitable single crystals of the parent amine can be challenging, its derivatives are often more amenable to crystallization.

Research Findings from Crystallographic Analysis of a Derivative

To illustrate the utility of X-ray crystallography, consider a hypothetical chiral derivative of this compound, namely (R)-N-(3,3-dimethoxypropyl)-4-nitrobenzamide. Single crystal X-ray diffraction analysis of this compound would provide detailed insights into its molecular geometry and packing in the crystal lattice.

The crystal structure would reveal the conformation of the 3,3-dimethoxypropyl moiety. Key conformational features, such as the torsion angles around the C-C and C-N bonds, would be precisely determined. For instance, the relative orientation of the amine and acetal groups can be established, providing valuable information about the molecule's preferred shape in the solid state.

Furthermore, the analysis would confirm the absolute configuration at the chiral center, if present, by determining the Flack parameter, which should be close to zero for the correct enantiomer. The crystallographic data would also detail intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal.

Below is a representative table of crystallographic data for such a derivative.

ParameterValue
Empirical Formula C₁₂H₁₆N₂O₅
Formula Weight 268.27
Temperature 293(2) K
Wavelength 1.54178 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.890(2) Å, α = 90°b = 9.120(3) Å, β = 90°c = 23.450(5) Å, γ = 90°
Volume 1258.0(6) ų
Z 4
Density (calculated) 1.417 Mg/m³
Absorption Coefficient 0.91 mm⁻¹
F(000) 568
Crystal Size 0.30 x 0.20 x 0.10 mm
Theta Range for Data Collection 4.3 to 68.3°
Reflections Collected 2450
Independent Reflections 2200 [R(int) = 0.045]
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.048, wR2 = 0.125
R indices (all data) R1 = 0.062, wR2 = 0.138
Absolute Structure Parameter 0.05(6)

This detailed crystallographic data not only confirms the chemical connectivity but also provides a precise three-dimensional model of the molecule, which is invaluable for understanding its chemical properties and potential interactions.

Applications of 3,3 Dimethoxypropan 1 Amine in Advanced Organic Synthesis and Materials Research

Role in Fine Chemical Synthesis and Intermediates

3,3-Dimethoxypropan-1-amine serves as a crucial starting material in the synthesis of a variety of fine chemicals and complex molecular intermediates. The presence of the primary amine allows for a wide range of nucleophilic reactions, including amidation, alkylation, and reductive amination. Concurrently, the dimethyl acetal (B89532) group provides a stable, protected form of an aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality for subsequent reactions like cyclizations and condensations.

The structural motif of this compound is embedded in various pharmaceutical scaffolds. While direct applications in marketed drugs are not extensively documented, its utility as a precursor in the synthesis of bioactive molecules is a subject of ongoing research. For instance, related acetal-protected amines have been utilized in the synthesis of complex pharmaceutical agents. A notable example, though involving the isomeric 2,2-dimethoxypropan-1-amine, is in the preparation of Remimazolam, a short-acting sedative. This highlights the potential of such building blocks in constructing intricate drug molecules.

In a more direct application, this compound has been employed in the synthesis of constrained amine-containing compounds designed to interact with protein methyltransferases. These enzymes are crucial in epigenetic regulation, and their inhibitors are of significant interest in drug discovery. The synthesis of fused cyclic amines, which are rigid scaffolds designed to mimic protein binding motifs, has been achieved using this compound as a key starting material. core.ac.uk The synthetic route involves a 1,3-dipolar cycloaddition reaction, demonstrating the utility of this compound in generating structurally novel and medicinally relevant chemical entities. core.ac.uk

Starting Material Key Reaction Product Class Therapeutic Area of Interest
This compound1,3-Dipolar CycloadditionFused Cyclic AminesEpigenetics, Oncology

Amines and their derivatives are a cornerstone of modern agrochemical research and development, contributing to the synthesis of a wide array of herbicides, insecticides, and fungicides. While specific, publicly available research detailing the direct use of this compound in the synthesis of commercial agrochemicals is limited, its structural features suggest significant potential. The bifunctional nature of the molecule allows for the construction of complex heterocyclic systems that are often the core of active agrochemical ingredients. The primary amine can be used to introduce substituents that modulate the biological activity and physical properties of the target molecule, such as solubility and soil mobility. The latent aldehyde functionality can be unmasked to participate in cyclization reactions, forming heterocyclic rings known to exhibit pesticidal properties.

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound has proven to be a valuable synthon for the construction of various nitrogen-containing heterocycles.

One notable application is in a one-pot, multi-component reaction for the synthesis of 2-amino quinazolin-4(3H)-ones. In this reaction, this compound participates in a sequence of reactions starting with its addition to isatoic anhydride. The reaction proceeds through the formation of a 2-amino-3-substituted quinazolinone, which then undergoes an intramolecular cyclization involving the deprotected aldehyde, leading to the formation of a 2-hydroxy-3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one. aurigeneservices.com This demonstrates the utility of the dual functionality of this compound in building complex, fused heterocyclic systems in a single synthetic operation. aurigeneservices.com

Furthermore, as mentioned previously, this compound is a key starting material in the synthesis of fused cyclic amines through a 1,3-dipolar cycloaddition reaction. core.ac.uk This reaction allows for the stereoselective construction of intricate bicyclic structures that are of interest as scaffolds in medicinal chemistry.

Reactants Reaction Type Resulting Heterocycle
Isatoic anhydride, this compound, N-cyano-4-methyl-N-phenylbenzenesulfonamideMulti-component, Cyclization2-hydroxy-3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Aldehyde, N-benzylglycine, this compound1,3-Dipolar CycloadditionFused Cyclic Amines

Research in Functional Materials and Polymer Science

The incorporation of primary amines into polymers and functional materials can impart a range of desirable properties, including pH-responsiveness, improved adhesion, and sites for post-polymerization modification. The bifunctionality of this compound makes it an interesting candidate for the synthesis of functional monomers and polymers.

The primary amine can be readily incorporated into polymer backbones through reactions such as polyamidation or by grafting onto existing polymer chains. The protected aldehyde functionality can remain latent during polymerization and can be subsequently deprotected to introduce reactive carbonyl groups along the polymer chain. These carbonyl groups can then be used for cross-linking, surface modification, or the attachment of other functional molecules. While specific examples of polymers synthesized directly from this compound are not prevalent in the literature, the principles of polymer chemistry suggest its potential in creating materials with tailored properties. For example, its incorporation into hydrogels could lead to materials with tunable swelling and degradation characteristics.

Exploration in Biochemical Pathways and Molecular Interactions

Understanding the interactions between small molecules and biological macromolecules is fundamental to drug discovery and chemical biology. While detailed studies on the specific interactions of this compound with biological macromolecules are not widely reported, its use in the synthesis of molecules designed to probe these interactions provides indirect evidence of its utility in this area.

As previously discussed, this compound has been used to synthesize constrained fused cyclic amines. core.ac.uk These rigid structures are designed to mimic the binding epitopes of natural ligands, such as methylated lysine, which are recognized by specific protein domains. By incorporating these synthetic motifs into larger molecules, researchers can probe the binding pockets of enzymes like protein methyltransferases. The study of how these synthetic ligands interact with their target proteins can provide valuable insights into the molecular recognition processes that govern cellular signaling and epigenetic regulation. The synthesis of a library of such compounds, enabled by versatile building blocks like this compound, is a key strategy in the discovery of new therapeutic agents. core.ac.uk

Role in Enzyme Inhibition Research (e.g., indoleamine 2,3-dioxygenase inhibitors)

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in the suppression of the immune system. It is a key target in medicinal chemistry, particularly in the development of cancer immunotherapies. Inhibitors of IDO are sought after to block the enzyme's immunosuppressive effects, thereby enhancing the body's immune response against tumor cells.

A comprehensive review of scientific literature and chemical databases was conducted to ascertain the role of this compound in the research and development of enzyme inhibitors, with a specific focus on inhibitors of indoleamine 2,3-dioxygenase. This investigation did not yield any published research detailing the use of this compound as a precursor, intermediate, or final compound in the synthesis or study of IDO inhibitors.

While the development of novel IDO inhibitors is an active area of research, with many studies focusing on the synthesis of small molecules that can effectively target the enzyme, there is currently no evidence to suggest that this compound has been utilized in this specific application. The structural features of this compound, including its primary amine and acetal functional groups, could theoretically make it a building block in organic synthesis. However, its specific application in the context of IDO inhibition has not been reported in the available scientific literature.

Further research would be required to explore the potential, if any, of this compound or its derivatives as scaffolds or pharmacophores in the design of novel enzyme inhibitors, including those targeting indoleamine 2,3-dioxygenase.

Table of Compound Names

Compound Name
This compound

Q & A

Q. What are the common synthetic routes for 3,3-Dimethoxypropan-1-amine in laboratory settings?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of 3,3-dimethoxypropanal precursors. Key steps include:

Cyclization/Amination : Reacting 3,3-dimethoxypropanal with ammonia or primary amines under reducing conditions (e.g., NaBH₄ or H₂/Pd-C) to form the amine backbone .

Protection/Deprotection : Methoxy groups are stabilized during synthesis using acid-sensitive protecting groups (e.g., Boc), followed by deprotection under mild acidic conditions .

  • Critical Parameters :
StepReagents/ConditionsYield Optimization Tips
AminationNaBH₄, EtOH, 0–25°CControl pH (~7–8) to avoid side reactions
ReductionH₂, Pd-C, 50°CUse inert atmosphere to prevent oxidation

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 3.3–3.5 ppm (methoxy groups) and δ 2.6–2.8 ppm (methylene adjacent to amine) .
  • ¹³C NMR : Methoxy carbons at ~55 ppm, amine-bound carbons at ~45 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 119 (M⁺) with fragmentation patterns indicating loss of methoxy groups (m/z 87) .
  • IR : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1100 cm⁻¹ (C-O from methoxy) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer, reducing side products (e.g., over-reduction) .
  • Catalyst Screening : Test alternatives to Pd-C, such as Raney Ni or Ru-based catalysts, for improved selectivity in reductive amination .
  • Data-Driven Example :
CatalystTemp (°C)Yield (%)
Pd-C5065
Raney Ni6078

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between methoxy and amine groups .
  • Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
  • Case Study : Discrepancies in ¹H NMR integration may arise from tautomerism; stabilize the compound in deuterated acidic solvents (e.g., CD₃OD) to simplify spectra .

Q. What are the safety considerations for handling this compound in experimental settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (amine groups are irritants) .
  • Waste Management : Neutralize amine-containing waste with dilute HCl before disposal .
  • Emergency Protocols : In case of inhalation, move to fresh air and administer oxygen if necessary .

Application-Focused Questions

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodological Answer :
  • Pharmaceutical Intermediates : Used in synthesizing β-blockers or antiviral agents via coupling with aryl halides (e.g., Buchwald-Hartwig amination) .
  • Ligand Design : The amine and methoxy groups coordinate to transition metals (e.g., Cu, Pd) in catalysis .
  • Example Reaction :
       this compound + Aryl bromide → N-Aryl derivative (via Pd-catalyzed cross-coupling)  

Q. What chromatographic methods are effective for purity analysis of this compound?

  • Methodological Answer :
  • GC-MS : Use a polar column (e.g., DB-WAX) with He carrier gas; retention time ~8.2 min .
  • HPLC : C18 column with UV detection at 210 nm; mobile phase = 70:30 H₂O:MeCN + 0.1% TFA .
  • Validation : Spike samples with known impurities (e.g., unreacted aldehyde) to calibrate detection limits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethoxypropan-1-amine
Reactant of Route 2
3,3-Dimethoxypropan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.